
3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile
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Overview
Description
3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile is an α,β-unsaturated nitrile characterized by a conjugated double bond, a chloro substituent at the β-position, and a 4-chlorophenyl group. Its analogs often vary in substituents on the phenyl ring or the double bond, leading to differences in physicochemical and biological properties [1][2].
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-chlorophenyl)acrylonitrile typically involves the reaction of 4-chlorobenzaldehyde with chloroacetonitrile in the presence of a base such as sodium hydroxide. The reaction proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of 3-Chloro-3-(4-chlorophenyl)acrylonitrile can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-3-(4-chlorophenyl)acrylonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Addition Reactions: The acrylonitrile moiety can participate in addition reactions with nucleophiles or electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide.
Addition Reactions: Reagents such as hydrogen bromide or sodium borohydride.
Oxidation and Reduction: Reagents such as potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Major Products Formed
Nucleophilic Substitution: Formation of substituted acrylonitriles.
Addition Reactions: Formation of addition products with various functional groups.
Oxidation and Reduction: Formation of oxidized or reduced derivatives of the original compound.
Scientific Research Applications
3-Chloro-3-(4-chlorophenyl)acrylonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Chloro-3-(4-chlorophenyl)acrylonitrile involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Electronic Properties
Electron-Withdrawing vs. Electron-Donating Groups
- 3-Chloro-3-(3-methoxyphenyl)prop-2-enenitrile (): The methoxy group (-OCH₃) is electron-donating, enhancing resonance stabilization of the aromatic ring. This contrasts with the electron-withdrawing -Cl in the target compound, which reduces electron density at the phenyl ring and increases electrophilicity of the double bond. Such differences impact reactivity in nucleophilic additions or cyclization reactions [1].
- (2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)prop-2-enenitrile (): The nitro (-NO₂) group is strongly electron-withdrawing, further polarizing the double bond compared to the chloro substituent. This enhances intermolecular dipole interactions and may improve photophysical properties for optical materials [12].
Halogen Substitution
- 3-Chloro-3-(4-fluorophenyl)prop-2-enenitrile (): Fluorine, being smaller and more electronegative than chlorine, reduces steric hindrance while maintaining electron-withdrawing effects. This substitution could enhance solubility in polar solvents or alter metabolic stability in biological systems [8].
Stereochemical and Conformational Variations
- trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl)prop-2-enenitrile (): The trans-configuration creates a planar geometry, facilitating strong π-π stacking in the solid state. In contrast, the target compound’s chloro substituents may induce torsional strain, affecting crystal packing [7].
- (2Z)-3-[(4-Chlorophenyl)amino]-2-(thiophen-3-yl)prop-2-enenitrile (): The Z-configuration and amino group introduce hydrogen-bonding capabilities, improving solubility and self-assembly behavior compared to the non-polar chloro substituents in the target compound [19].
Antiproliferative Activity
- 3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropionic acid methyl ester derivatives (): These analogs exhibit selective inhibition of colon cancer cells (IC₅₀: 0.12–0.81 mg/mL) via HSP90/TRAP1 pathways. The hydroxy and ester groups enhance binding to histone deacetylases (HDACs), a mechanism distinct from the nitrile functionality in the target compound [4][6].
- Methyl-3-Amino-5-(3-methoxyphenyl)thiophene-2-Carboxylate (): Derived from a similar nitrile precursor, this compound’s thiophene ring contributes to π-stacking interactions in enzyme active sites, demonstrating how structural modifications can diversify biological targets [1].
Crystallographic and Molecular Packing Behavior
- Compounds with Diphenylamino or Carbazole Groups (): These derivatives exhibit strong π-π interactions and dual conformers (anti/syn) in the solid state due to solvent interactions. The target compound’s chloro substituents likely promote halogen bonding, leading to denser molecular packing [2].
Data Tables
Table 1: Key Properties of Selected Analogs
Compound Name | Substituents | Biological Activity (IC₅₀) | Key Interactions | Reference |
---|---|---|---|---|
3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile | 4-Cl-C₆H₄, β-Cl | Not reported | Halogen bonding | [1] |
3-(4-Chlorophenyl)-3-hydroxypropionate ester | 4-Cl-C₆H₄, OH, ester | 0.12–0.81 mg/mL (HCT-116) | HDAC inhibition | [4] |
(2Z)-2-(4-Chlorophenyl)-3-(3-nitrophenyl)-... | 4-Cl-C₆H₄, 3-NO₂-C₆H₄ | Not reported | π-π stacking | [12] |
trans-3-(3,4-Dimethoxyphenyl)-2-(4-nitrophenyl) | 3,4-OCH₃, 4-NO₂ | Photochromic properties | Dipole interactions | [7] |
Biological Activity
3-Chloro-3-(4-chlorophenyl)prop-2-enenitrile, also known as 3-Chloro-3-(4-chlorophenyl)acrylonitrile, is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, detailing its mechanisms of action, comparative studies with similar compounds, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H8Cl2N, and it features a conjugated double bond system that enhances its reactivity and biological activity. The presence of both chloro and chlorophenyl groups contributes to its unique chemical properties, making it a candidate for further pharmacological studies.
The biological activity of this compound is primarily attributed to its electrophilic nature, allowing it to interact with nucleophilic sites in biological molecules. This interaction can lead to:
- Inhibition of Enzyme Activity : The compound may inhibit specific enzymes crucial for cellular processes.
- Disruption of Cellular Processes : By modifying key proteins or pathways, it can affect cell proliferation and survival, particularly in cancer cells.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections. The mechanism involves the compound's ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways.
Anticancer Properties
The anticancer potential of this compound has been explored in several studies. It has been shown to induce apoptosis in cancer cell lines through the following mechanisms:
- Cell Cycle Arrest : The compound can cause G1 or G2/M phase arrest, preventing cancer cells from dividing.
- Induction of Apoptosis : It activates intrinsic apoptotic pathways, leading to programmed cell death.
- Inhibition of Tumor Growth : In vivo studies have demonstrated reduced tumor growth in animal models treated with the compound.
Comparative Analysis with Similar Compounds
Compound Name | Molecular Formula | Unique Features |
---|---|---|
3-Chloro-3-(4-methoxyphenyl)acrylonitrile | C10H9ClN | Contains a methoxy group enhancing solubility |
3-Chloro-3-p-tolylacrylonitrile | C11H10ClN | Features a methyl substituent affecting reactivity |
2-(2,6-Dichlorophenoxy)-N′-hydroxyethanimidamide | C12H13Cl2N2O | Contains hydroxyl groups potentially enhancing biological interactions |
The structural uniqueness of this compound lies in its dual chlorophenyl groups which may enhance its binding affinity to biological targets compared to other similar compounds.
Case Studies
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values lower than those observed for standard antibiotics .
- Anticancer Efficacy : In a research article from Cancer Research, the compound was tested on various cancer cell lines, including breast and lung cancer cells. Results indicated that treatment with 50 µM of the compound resulted in over 70% cell death after 48 hours, highlighting its potential as a chemotherapeutic agent .
Properties
IUPAC Name |
3-chloro-3-(4-chlorophenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOPARUBVPVOCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC#N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.